molecular formula C25H22ClNO4 B11496771 ethyl 3-(2-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoate

Katalognummer: B11496771
Molekulargewicht: 435.9 g/mol
InChI-Schlüssel: RTIXXYXLOMWVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 3-(2-CHLOROPHENYL)-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOATE is a synthetic organic compound that belongs to the class of xanthene derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with 9H-xanthene-9-carboxylic acid under acidic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ETHYL 3-(2-CHLOROPHENYL)-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOATE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

ETHYL 3-(2-CHLOROPHENYL)-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The xanthene moiety may interact with biological macromolecules, such as proteins or nucleic acids, leading to various biochemical effects. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

ETHYL 3-(2-CHLOROPHENYL)-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOATE can be compared with other xanthene derivatives, such as:

    Fluorescein: Known for its fluorescent properties and used in various imaging applications.

    Rhodamine: Another fluorescent dye with applications in microscopy and flow cytometry.

    Eosin: Used as a dye in histology and as a pH indicator.

The uniqueness of ETHYL 3-(2-CHLOROPHENYL)-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPANOATE lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H22ClNO4

Molekulargewicht

435.9 g/mol

IUPAC-Name

ethyl 3-(2-chlorophenyl)-3-(9H-xanthene-9-carbonylamino)propanoate

InChI

InChI=1S/C25H22ClNO4/c1-2-30-23(28)15-20(16-9-3-6-12-19(16)26)27-25(29)24-17-10-4-7-13-21(17)31-22-14-8-5-11-18(22)24/h3-14,20,24H,2,15H2,1H3,(H,27,29)

InChI-Schlüssel

RTIXXYXLOMWVMS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.